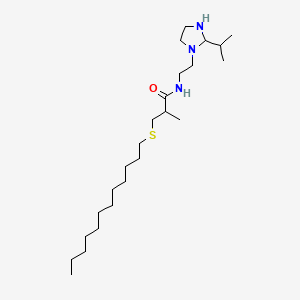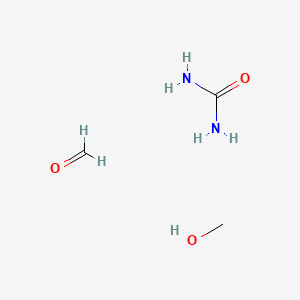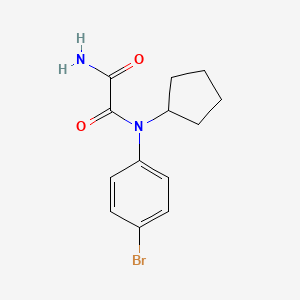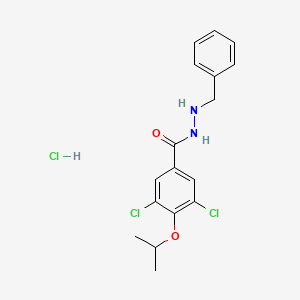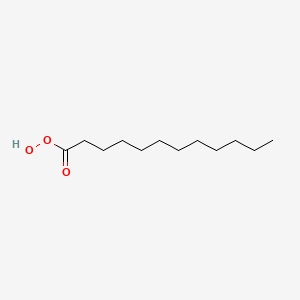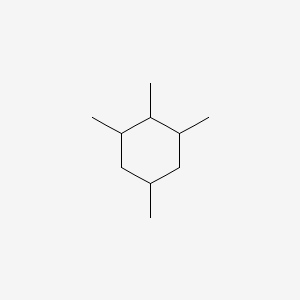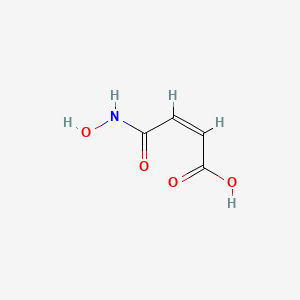
N-hydroxy-maleamic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-maleamic acid is a compound derived from maleic anhydride and hydroxylamine. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-hydroxy-maleamic acid can be synthesized through the reaction of maleic anhydride with hydroxylamine. The reaction typically involves the following steps:
- Dissolving maleic anhydride in a suitable solvent such as tetrahydrofuran (THF).
- Adding hydroxylamine hydrochloride to the solution.
- Stirring the mixture at room temperature for several hours.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-maleamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxy-maleimide.
Reduction: Reduction reactions can convert it into maleamic acid.
Substitution: It can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with this compound acid under mild conditions.
Major Products Formed
Oxidation: N-hydroxy-maleimide.
Reduction: Maleamic acid.
Substitution: Various substituted maleamic acids depending on the nucleophile used.
Applications De Recherche Scientifique
N-hydroxy-maleamic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polymers, resins, and coatings.
Mécanisme D'action
The mechanism of action of N-hydroxy-maleamic acid involves its ability to form stable complexes with metal ions and participate in redox reactions. It can act as a ligand, coordinating with metal centers and influencing their reactivity. This property makes it useful in catalysis and other chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxy-phthalimide: Similar in structure but derived from phthalic anhydride.
N-hydroxy-succinimide: Derived from succinic anhydride and widely used in bioconjugation.
Uniqueness
N-hydroxy-maleamic acid is unique due to its specific reactivity and ability to form stable complexes with metal ions. Its versatility in various chemical reactions and applications in multiple fields sets it apart from other similar compounds.
Propriétés
Numéro CAS |
4296-73-5 |
|---|---|
Formule moléculaire |
C4H5NO4 |
Poids moléculaire |
131.09 g/mol |
Nom IUPAC |
(Z)-4-(hydroxyamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C4H5NO4/c6-3(5-9)1-2-4(7)8/h1-2,9H,(H,5,6)(H,7,8)/b2-1- |
Clé InChI |
AJDJOIBQIDHDTG-UPHRSURJSA-N |
SMILES isomérique |
C(=C\C(=O)O)\C(=O)NO |
SMILES canonique |
C(=CC(=O)O)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


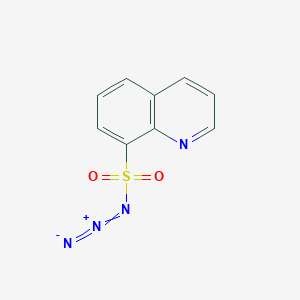
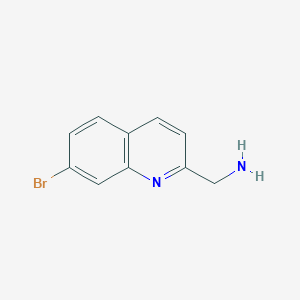

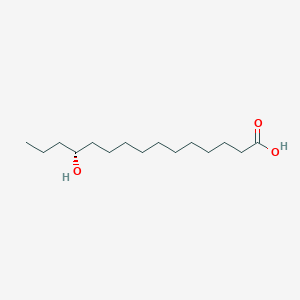
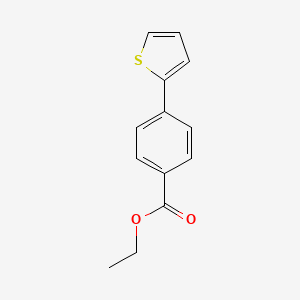
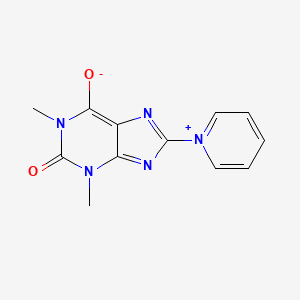
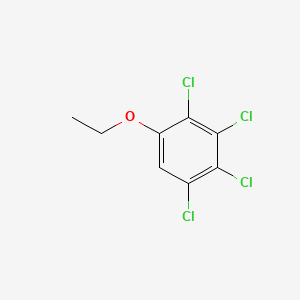
![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)
